Pixantrone-bis-(2'-N-BOC)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pixantrone-bis-(2'-N-BOC) is a novel small molecule compound that has been developed as a potential therapeutic agent for a variety of conditions. It is a novel form of Pixantrone, a naturally occurring compound found in the bark of the South American tree, Pixantrone. Pixantrone-bis-(2'-N-BOC) is an analog of Pixantrone that has been modified to increase its solubility and stability in aqueous media. This compound has been found to have a variety of potential therapeutic uses, including the treatment of cancer, inflammation, and other immune-related diseases.

Scientific Research Applications

DNA Binding and Mechanism of Action

Pixantrone has been shown to efficiently alkylate DNA after activation by formaldehyde, generating covalent adducts selectively at CpG or CpA dinucleotides. This suggests a mechanism where the drug binds to guanine or cytosine bases within DNA. The formation of covalent pixantrone-DNA adducts, mediated by a single methylene linkage provided by formaldehyde, occurs only with guanine-containing double-stranded oligonucleotide substrates. This selective binding is enhanced in the presence of CpG methylation, indicating a potential preference for targeting methylated DNA regions in a cellular environment (Evison et al., 2008).

Reduced Cardiotoxicity

Pixantrone was designed to retain the antitumor efficacy of anthracyclines while minimizing cardiotoxic effects, a significant limitation in the clinical use of drugs like doxorubicin and mitoxantrone. Preliminary data in laboratory animals demonstrated that pixantrone exhibited lower cardiotoxicity than traditional anthracyclines, making it a safer option for patients with a history of exposure to these drugs. This reduced cardiotoxicity, along with its distinct pharmacological and toxicological mechanisms of action, sets pixantrone apart from anthracycline-like drugs (Menna et al., 2016).

Clinical Applications and Efficacy

Clinical studies have shown that pixantrone, often in combination with other chemotherapeutic agents, is effective in treating various malignancies, particularly hematologic cancers like non-Hodgkin's lymphoma. Pixantrone's efficacy, combined with its favorable safety profile, particularly in terms of cardiac health, makes it a valuable addition to cancer treatment protocols. Its role in cancer therapy continues to be explored, with ongoing research aimed at fully understanding its unique properties and potential therapeutic advantages over traditional anthracyclines (Pettengell & Papadatos-Pastos, 2013).

Mechanism of Action

Target of Action

Pixantrone-bis-(2’-N-BOC) primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .

Mode of Action

Pixantrone-bis-(2’-N-BOC) acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the DNA base pairs, causing the DNA to unwind and inhibit the normal functioning of the DNA molecule . As a topoisomerase II poison, it stabilizes the protein-DNA complexes that are usually transient, leading to double-stranded DNA breaks .

Biochemical Pathways

The primary biochemical pathway affected by Pixantrone-bis-(2’-N-BOC) is the DNA replication and transcription pathway . By intercalating into the DNA and poisoning topoisomerase II, it disrupts the normal functioning of these pathways, leading to DNA damage and cell death .

Pharmacokinetics

Pixantrone-bis-(2’-N-BOC) is administered intravenously . It has a biological half-life of 9.5–17.5 hours . The main route of excretion is fecal, with renal excretion accounting for 4–9% . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of Pixantrone-bis-(2’-N-BOC)'s action include DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of aggressive non-Hodgkin’s lymphoma (NHL) .

Biochemical Analysis

Biochemical Properties

Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines . It also inhibits doxorubicinol formation in human myocardium .

Cellular Effects

Pixantrone has been shown to have significant effects on various types of cells, particularly those involved in aggressive Non-Hodgkin B-cell Lymphomas (NHL) . It inhibits antigen-specific and mitogen-induced lymphomononuclear cell proliferation, as well as IFN-gamma production .

Molecular Mechanism

Pixantrone exerts its effects at the molecular level primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This disrupts the normal functioning of the DNA molecule, inhibiting DNA replication and transcription, and leading to cell death .

Temporal Effects in Laboratory Settings

It is known that Pixantrone has a biological half-life of 9.5–17.5 hours . It is excreted primarily through the fecal route, with renal excretion accounting for 4–9% .

Dosage Effects in Animal Models

It is administered intravenously on days 1, 8, and 15 of a 28-day cycle for up to six cycles at a dosage of 50 mg/m² (base form dose) in clinical settings .

Metabolic Pathways

Pixantrone is involved in the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines .

Transport and Distribution

It is known that Pixantrone is administered intravenously, suggesting that it may be distributed throughout the body via the bloodstream .

Subcellular Localization

Given its mechanism of action as a DNA intercalator, it is likely that Pixantrone localizes to the nucleus where it can interact with DNA .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pixantrone-bis-(2'-N-BOC) involves the protection of the amine groups in Pixantrone followed by the reaction with BOC-ON to form the bis-(2'-N-BOC) derivative.", "Starting Materials": [ "Pixantrone", "Di-tert-butyl dicarbonate (BOC-ON)", "Methanol", "Dichloromethane", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "Hydrochloric acid" ], "Reaction": [ "Pixantrone is dissolved in methanol and dichloromethane.", "Triethylamine and diisopropylethylamine are added to the solution.", "The reaction mixture is cooled to 0°C and di-tert-butyl dicarbonate is added dropwise.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated and the residue is dissolved in dichloromethane.", "Hydrochloric acid is added to the solution to remove the BOC protecting groups.", "The solution is stirred for 2 hours and the solvent is evaporated.", "The residue is dissolved in dimethylformamide and triethylamine is added.", "The bis-(2'-N-BOC) derivative of Pixantrone is formed after stirring for 2 hours at room temperature.", "The solvent is evaporated to obtain the final product, Pixantrone-bis-(2'-N-BOC)." ] } | |

CAS RN |

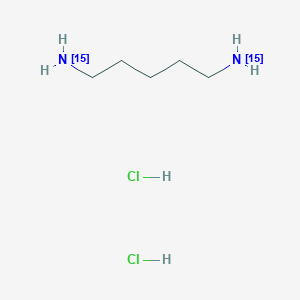

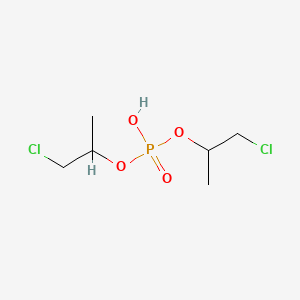

144510-94-1 |

Molecular Formula |

C₂₇H₃₅N₅O₆ |

Molecular Weight |

525.6 |

synonyms |

Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)